trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride

Übersicht

Beschreibung

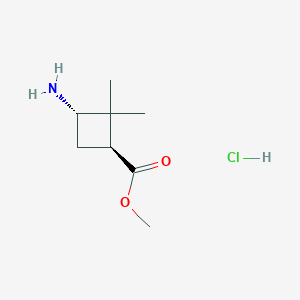

trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of cyclobutane, featuring an amino group and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclobutanone with methylamine, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Oxo derivatives and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

a. Anticancer Research

Recent studies have highlighted the potential of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride in cancer therapy. Its structural analogs have been explored as β3 integrin antagonists, which play a crucial role in tumor progression and metastasis. The compound's ability to inhibit integrin interactions may provide a novel approach to targeting cancer cells effectively .

b. Neurological Disorders

The compound is also being investigated for its neuroprotective properties. Preliminary research indicates that it may influence neurotransmitter systems and provide protective effects against neurodegenerative diseases. The mechanism involves modulation of glutamate receptors, which are critical in synaptic plasticity and memory formation.

Synthetic Organic Chemistry

a. Synthesis Techniques

The synthesis of this compound typically involves several steps that ensure high purity and yield. The methodology often employs chiral catalysts to facilitate asymmetric synthesis, allowing for the production of enantiomerically pure compounds .

b. Functionalization Reactions

This compound serves as a versatile intermediate in organic synthesis. It can undergo various functionalization reactions, including esterification and amine reactions, making it a valuable building block for developing more complex molecules .

Pharmacological Studies

a. Interaction Studies

Research into the pharmacological profile of this compound has focused on its interactions with biological targets. These studies are essential for understanding its therapeutic potential and safety profile.

b. Structural Comparisons

Comparative studies with similar compounds reveal unique characteristics that may enhance its efficacy as a therapeutic agent. For instance, the compound's cyclic structure contributes to its stability and bioavailability compared to linear analogs .

In a recent study published in MDPI, researchers synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity at low micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Wirkmechanismus

The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

- trans-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate

- cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride

- trans-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate acetate

Uniqueness: trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group. This combination of functional groups and stereochemistry imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride, with the chemical formula C8H16ClNO2 and CAS number 1392804-19-1, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including a cyclobutane ring and an amino group, which may contribute to its pharmacological properties.

- IUPAC Name : methyl (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride

- Molecular Weight : 193.67 g/mol

- Purity : 97%

- SMILES Notation : COC(=O)[C@H]1CC@HC1(C)C.Cl

Biological Activity Overview

The biological evaluation of this compound has been explored in various studies focusing on its potential as a therapeutic agent.

Research indicates that compounds with similar structures may interact with integrins and other cellular targets. Integrins are crucial for cell adhesion and signaling processes, making them significant in cancer therapy and other diseases. The specific interaction of this compound with integrins or other biomolecules remains to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated that cyclobutane derivatives exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise as integrin antagonists, potentially inhibiting tumor growth by disrupting cell adhesion mechanisms.

- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Integrin Targeting : A study published in MDPI highlighted the synthesis and biological evaluation of cyclobutane antagonists targeting β3 integrins. Although this compound was not directly tested, the findings suggest a pathway for further investigation into its integrin-modulating effects .

- Anticancer Activity : Another case study explored the structural modifications of cyclobutane derivatives for enhanced anticancer activity. It was noted that modifications can significantly alter the biological activity of these compounds, indicating that this compound could be optimized for improved efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride?

Basic Synthesis

The synthesis typically involves cyclobutane ring formation , esterification , and hydrochloride salt preparation . For example:

- Step 1 : Start with a protected amino acid (e.g., 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid) and perform esterification using methanol under acidic or basic conditions.

- Step 2 : Deprotect the amino group (e.g., using HCl in dioxane) and introduce substituents (e.g., methyl groups) via alkylation with methyl iodide in the presence of sodium hydride .

- Step 3 : Precipitate the hydrochloride salt by adding concentrated HCl to the reaction mixture.

- Purification : Use silica gel chromatography (hexane/ethyl acetate) or reverse-phase HPLC (acetonitrile/water) for final isolation .

Q. How can reaction conditions be optimized to improve stereoselectivity in the cyclobutane ring formation?

Advanced Synthesis

Stereochemical control in cyclobutane derivatives is challenging. Key strategies include:

- Temperature modulation : Lower temperatures (e.g., 0°C) during alkylation steps reduce side reactions and favor trans-isomer formation .

- Catalyst screening : Use chiral auxiliaries or transition-metal catalysts (e.g., palladium complexes) to enhance enantiomeric excess.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity, critical for regioselective substitutions .

- Monitoring via LCMS : Track intermediate formation to adjust reaction times dynamically .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Characterization

- HPLC : Reverse-phase methods (e.g., C18 columns with acetonitrile/water gradients) assess purity (>97%) and detect impurities .

- NMR spectroscopy : H and C NMR confirm the cyclobutane ring, ester group, and dimethyl substitution patterns. Key signals include:

- δ 1.2–1.5 ppm (dimethyl groups, H NMR).

- δ 170–175 ppm (ester carbonyl, C NMR) .

- LCMS : Verify molecular weight ([M+H] expected at 194.1 m/z for CHClNO) .

Q. How can conflicting 1^11H NMR data between synthesized batches be resolved?

Advanced Characterization

Discrepancies in NMR shifts (e.g., amino proton signals) may arise from:

- Solvent or pH effects : Ensure consistent deuterated solvent use (e.g., DO for hydrochloride salts) and pH adjustment.

- Dynamic effects : Perform variable-temperature NMR to identify exchange broadening in amino protons.

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals and confirm connectivity .

- Computational validation : Compare experimental shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Advanced Application

- Substituent variation : Introduce groups at the 3-amino position (e.g., alkyl, aryl) using reductive amination or acylation .

- Ring modifications : Replace cyclobutane with cyclohexane or bicyclic systems to assess steric effects.

- Salt forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) for solubility and bioavailability studies .

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward biological targets .

Q. What challenges arise in chiral resolution, and how can they be addressed?

Advanced Analytical Method

- Chiral column limitations : Standard columns (e.g., Chiralpak AD-H) may fail due to the compound’s rigid structure.

- Alternative approaches :

- Derivatization : Convert the amine to a diastereomeric pair using chiral derivatizing agents (e.g., Mosher’s acid chloride).

- Ion-pair chromatography : Use chiral ion-pair reagents (e.g., (+)-10-camphorsulfonic acid) with C18 columns .

- Capillary electrophoresis : Employ cyclodextrin-based buffers for enantiomer separation .

Q. How to mitigate degradation during storage of the hydrochloride salt?

Advanced Stability Studies

- Humidity control : Store under inert gas (argon) with desiccants to prevent hydrolysis of the ester group.

- Temperature optimization : Long-term stability is better at -20°C, but short-term use at 4°C is acceptable .

- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via LCMS .

Eigenschaften

IUPAC Name |

methyl (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIJCQPNBJXTP-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@@H]1N)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-19-1 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.